molecular formula C6H6O2S B1601301 2-Acetyl-3-hydroxythiophene CAS No. 5556-07-0

2-Acetyl-3-hydroxythiophene

Cat. No.: B1601301
CAS No.: 5556-07-0
M. Wt: 142.18 g/mol
InChI Key: FWZMXOHXLLSSSL-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxythiophene is an organosulfur compound . It is used for R&D purposes and not recommended for medicinal, household, or other uses .


Synthesis Analysis

2-Acyl-3-hydroxythiophenes have been synthesized by the reaction of the anion of a mercaptoketone with dimethyl acetylenedicarboxylate to give a hydroxythiophene ester, which is then hydrolyzed and decarboxylated .


Molecular Structure Analysis

The molecular formula of this compound is C6H6O2S . The molecular weight is 142.18 g/mol .


Chemical Reactions Analysis

The enolates derived from 3-hydroxythiophenes by treatment with base can be O-alkylated and O-acylated with high regioselectivity . 2,2-Disubstituted thiophen-3 (2 H)-ones undergo equilibrium conjugate addition with nucleophiles .


Physical And Chemical Properties Analysis

This compound has a melting point of 51.5-52.5℃ and a boiling point of 47-49℃ (0.2 Torr). Its density is 1.5000 and the refractive index is 1.5795 (589.3 nm 20℃). It is stored at 2-8°C .

Scientific Research Applications

Conductive Polymers in Wound Care and Skin Tissue Engineering

Conductive polymers (CPs), including polythiophene derivatives, have shown promise in wound care and skin tissue engineering. These materials can accelerate wound healing, offer enhanced antibacterial activity, and potentially allow for controlled drug delivery. CPs like polyaniline, polypyrrole, and polythiophene, through their electrical conductivity, facilitate electrical stimulation application directly to wound areas, promoting faster healing. Furthermore, they can be combined with biomolecules or biocompatible polymers to improve their biocompatibility and physical properties, underscoring their potential in promoting enhanced wound healing and skin tissue engineering applications (Talikowska, Fu, & Lisak, 2019).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have attracted significant attention for their potential applications in converting temperature differences to electric voltage and vice versa. Research on PEDOT and its composites has demonstrated that they can achieve a TE performance level suitable for military and niche applications, owing to their inherent attributes such as weight, size, and flexibility. This highlights the advancements in organic TE materials and the potential for PEDOT-based materials in future TE applications (Yue & Xu, 2012).

Enhancement of Electrical Conductivity in Polymers

The development of novel organic technologies has spotlighted the need for conducting polymers like PEDOT:PSS, which exhibit high conductivity and transparency, making them ideal for use in organic electronic devices. Various physical and chemical approaches have effectively improved the electrical conductivity of PEDOT:PSS, underscoring the material's importance in the advancement of organic electronic materials (Shi, Liu, Jiang, & Xu, 2015).

Composite Photocatalysts for Environmental Applications

Conductive polymers, including polythiophene derivatives, have been used to prepare composite photocatalysts for the degradation of hazardous chemicals, antibacterial applications, and photocatalytic hydrogen production. These composites exhibit improved visible-light-driven photocatalytic activity due to enhanced separation of photoexcited charge carriers, increased light absorption range, and other factors, demonstrating the role of conductive polymers in enhancing the performance of composite photocatalysts (Lee & Chang, 2019).

Properties

IUPAC Name

1-(3-hydroxythiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMXOHXLLSSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537971
Record name 1-(3-Hydroxythiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-07-0
Record name 1-(3-Hydroxythiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above-obtained methyl 2-acetyl-3-hydroxythiophene-5-carboxylate was hydrolyzed with an aqueous solution of sodium hydroxide, the hydrolyzate was heated with copper-quinoline to be decarboxylated, thereby the objective 2-acetyl-3-hydroxythiophene was obtained (yield: 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
copper quinoline
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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